Welcome to the BenchChem Online Store!
molecular formula C5H10O2Zn B093234 Zinc pivalate CAS No. 15827-10-8

Zinc pivalate

Cat. No. B093234
M. Wt: 167.5 g/mol
InChI Key: RGMJDGBMMBIUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05539121

Procedure details

To 250 ml of water, warmed to 60°-70° C., was added 56.1 gm (0.55 mole) of pivalic acid (trimethylacetic acid). Then 31.25 gm (0.25 mole) of zinc carbonate was added portionwise over a period of 10 to 15 minutes and then the temperature was raised to 96°-98° C. After agitating the reaction mixture for 1 hour, the mixture was cooled to 4° C. with an ice bath for 30 minutes and the suspension filtered. The filter cake was washed once with 75 ml cold water and 3×50 ml cold acetone. The resulting product was dried at 60° C. for 16 hours in a draft oven to yield 58 gm (87%) of zinc pivaloate.
Quantity
56.1 g
Type
reactant
Reaction Step One
Name
zinc carbonate
Quantity
31.25 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
zinc pivaloate
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C(=O)([O-])[O-].[Zn+2:12]>O>[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Zn+2:12].[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
56.1 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Two
Name
zinc carbonate
Quantity
31.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Zn+2]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
After agitating the reaction mixture for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 96°-98° C
FILTRATION
Type
FILTRATION
Details
the suspension filtered
WASH
Type
WASH
Details
The filter cake was washed once with 75 ml cold water and 3×50 ml cold acetone
CUSTOM
Type
CUSTOM
Details
The resulting product was dried at 60° C. for 16 hours in a draft oven
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
zinc pivaloate
Type
product
Smiles
C(C(C)(C)C)(=O)[O-].[Zn+2].C(C(C)(C)C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.